molecular formula C20H16BrN3O4 B10938742 (2E)-1-(4-bromophenyl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}prop-2-en-1-one

(2E)-1-(4-bromophenyl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}prop-2-en-1-one

Cat. No.: B10938742
M. Wt: 442.3 g/mol
InChI Key: DSNUABPYCZFHNK-KRXBUXKQSA-N
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Description

(E)-1-(4-BROMOPHENYL)-3-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a methoxy group, and a nitro-pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMOPHENYL)-3-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2-PROPEN-1-ONE typically involves a multi-step process. The initial step often includes the formation of the bromophenyl and methoxyphenyl intermediates, followed by the introduction of the nitro-pyrazolyl group. The final step involves the formation of the propenone linkage through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BROMOPHENYL)-3-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-BROMOPHENYL)-3-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2-PROPEN-1-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

In medicine, (E)-1-(4-BROMOPHENYL)-3-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2-PROPEN-1-ONE could be explored for its potential therapeutic properties. Research may focus on its ability to modulate biological pathways and its efficacy in treating specific diseases.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of (E)-1-(4-BROMOPHENYL)-3-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The bromophenyl and nitro-pyrazolyl groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The propenone linkage may facilitate the compound’s integration into biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-BROMOPHENYL)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE: Lacks the nitro-pyrazolyl group, which may result in different biological activity.

    (E)-1-(4-CHLOROPHENYL)-3-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2-PROPEN-1-ONE: Substitutes bromine with chlorine, potentially altering its reactivity and interactions.

    (E)-1-(4-BROMOPHENYL)-3-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE: Contains a hydroxyl group instead of a methoxy group, which may affect its chemical properties.

Uniqueness

The uniqueness of (E)-1-(4-BROMOPHENYL)-3-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2-PROPEN-1-ONE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H16BrN3O4

Molecular Weight

442.3 g/mol

IUPAC Name

(E)-1-(4-bromophenyl)-3-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]prop-2-en-1-one

InChI

InChI=1S/C20H16BrN3O4/c1-28-20-9-3-14(2-8-19(25)15-4-6-17(21)7-5-15)10-16(20)12-23-13-18(11-22-23)24(26)27/h2-11,13H,12H2,1H3/b8-2+

InChI Key

DSNUABPYCZFHNK-KRXBUXKQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br)CN3C=C(C=N3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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